molecular formula C18H27ClN2O3 B7122804 N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-methylmorpholine-3-carboxamide

N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-methylmorpholine-3-carboxamide

Cat. No.: B7122804
M. Wt: 354.9 g/mol
InChI Key: ZBQORTWAVSCSMD-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-methylmorpholine-3-carboxamide is a synthetic organic compound with a complex molecular structure

Properties

IUPAC Name

N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-methylmorpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O3/c1-12(2)9-15(14-10-13(19)5-6-17(14)23-4)20-18(22)16-11-24-8-7-21(16)3/h5-6,10,12,15-16H,7-9,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQORTWAVSCSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=C(C=CC(=C1)Cl)OC)NC(=O)C2COCCN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-methylmorpholine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 5-chloro-2-methoxyphenyl intermediate: This can be achieved through chlorination and methoxylation of a suitable aromatic precursor.

    Alkylation: The intermediate is then alkylated with 3-methylbutyl bromide under basic conditions to form the desired side chain.

    Morpholine ring formation: The alkylated intermediate undergoes cyclization with morpholine to form the morpholine ring.

    Carboxamide formation: Finally, the compound is converted to the carboxamide form through an amide coupling reaction using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-methylmorpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the aromatic ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-methylmorpholine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-methylmorpholine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-methylmorpholine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring, carboxamide group, and substituted aromatic ring sets it apart from other similar compounds.

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